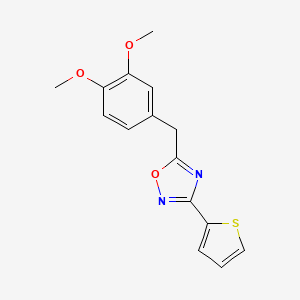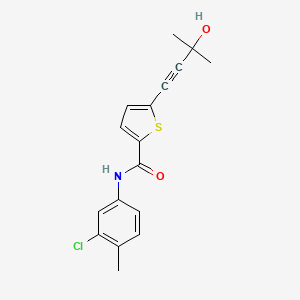![molecular formula C20H18FN3O B11494340 N-(3-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B11494340.png)
N-(3-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide: is a compound that belongs to the class of fluorinated pyridines. This compound is of significant interest due to its unique chemical structure, which includes a fluorophenyl group and a pyridine carboxamide moiety. The presence of fluorine in the aromatic ring imparts unique physical, chemical, and biological properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenyl intermediate.
Coupling with Pyridine Carboxamide: The fluorophenyl intermediate is then coupled with a pyridine carboxamide derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethylamine moiety, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the amide group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amides or pyridines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic properties.
Biology and Medicine:
Drug Development: The compound’s fluorinated structure is of interest in medicinal chemistry for the development of new pharmaceuticals with enhanced metabolic stability and bioavailability.
Biological Probes: It can be used as a fluorescent probe for imaging and diagnostic applications.
Industry:
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyridine carboxamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
- N-(3-chlorophenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide
- N-(3-bromophenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide
- N-(3-methylphenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide
Comparison:
- Fluorine vs. Chlorine/Bromine: The presence of fluorine in N-(3-fluorophenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide imparts unique electronic properties, such as increased electronegativity and metabolic stability, compared to its chlorine or bromine analogs .
- Methyl Group: The methyl analog has different steric and electronic properties, which can affect its reactivity and interaction with biological targets .
Eigenschaften
Molekularformel |
C20H18FN3O |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
N-(3-fluorophenyl)-2-(2-phenylethylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H18FN3O/c21-16-8-4-9-17(14-16)24-20(25)18-10-5-12-22-19(18)23-13-11-15-6-2-1-3-7-15/h1-10,12,14H,11,13H2,(H,22,23)(H,24,25) |
InChI-Schlüssel |
WSHLMGVVWKROTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC2=C(C=CC=N2)C(=O)NC3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Phenylsulfanyl)acetyl]imidazolidin-2-one](/img/structure/B11494263.png)
![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11494276.png)
![N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]furan-2-carboxamide](/img/structure/B11494283.png)
![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methylbenzamide](/img/structure/B11494288.png)
![2-[(7-chloroquinolin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11494292.png)

![3-phenyl-7-(3-phenylpyrrolidin-1-yl)-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11494311.png)
![2'-amino-5-fluoro-7',7'-dimethyl-1'-(4-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11494318.png)
![N-[2-(1-adamantyloxy)ethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B11494323.png)
![1-{[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}imidazolidin-2-one](/img/structure/B11494334.png)
![N,N'-ethane-1,2-diylbis[2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide]](/img/structure/B11494348.png)
![3-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B11494354.png)
![N-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methylpropanamide](/img/structure/B11494356.png)

